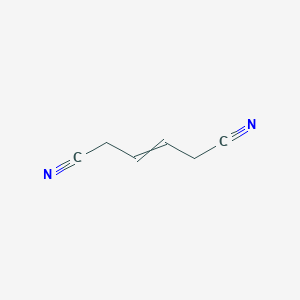

1,4-Dicyano-2-butene

概要

説明

1,4-Dicyano-2-butene: is an organic compound with the molecular formula C6H6N2 . It is a white to almost white crystalline solid with a melting point of 74-79°C and a boiling point of 120°C at 0.7 mmHg . This compound is primarily used as an intermediate in organic synthesis and has applications in the production of various chemicals, including dyes, plastics, and rubber additives .

準備方法

Synthetic Routes and Reaction Conditions: 1,4-Dicyano-2-butene can be synthesized through several methods:

Halogenation and Cyanation: One common method involves the halogenation of 1,4-dibromo-2-butene followed by cyanation using an alkali or alkaline earth metal cyanide in an aqueous or partly aqueous medium.

Addition and Elimination Reactions: Another method uses acetylene as a raw material, which undergoes addition with bromine to form trans-1,2-dibromoethene.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1,4-dichloro-2-butene with sodium cyanide in acetonitrile solvent, with copper sulfate as a catalyst. This method provides a high yield of the desired product .

化学反応の分析

Types of Reactions: 1,4-Dicyano-2-butene undergoes various chemical reactions, including:

Aldol Condensation: It can participate in aldol-type condensation reactions with sodium phenoxide to form condensation products.

Common Reagents and Conditions:

Oxidation: Ozonization is commonly used for oxidation reactions.

Substitution: Hydrazines and alkaline conditions are used for substitution reactions.

Aldol Condensation: Sodium phenoxide is used as a reagent for aldol condensation reactions.

Major Products:

- Cyanoacetaldehyde

- β-Phenylaminoacrylonitriles

- 5-Aminopyrazoles

- Aldol Condensation Products

科学的研究の応用

Scientific Research Applications

1,4-Dicyano-2-butene serves multiple roles in scientific research:

1. Organic Synthesis

- It is primarily used as an intermediate in synthesizing various organic compounds, including hexamethylene diamine, which is crucial for producing nylon 66.

- The compound can undergo oxidation to form cyanoacetaldehyde or reduction to yield hexamethylene diamine.

2. Material Science

- The compound is utilized in developing advanced materials with specific properties. Its derivatives are explored for applications in polymers and coatings.

3. Pharmaceuticals

- As a building block in pharmaceutical synthesis, derivatives of this compound are used to create bioactive compounds.

4. Chemical Research

- The compound is employed in studies investigating new synthetic routes and reaction mechanisms. It has been shown to react with transition metal complexes, forming dinuclear complexes that are useful in catalysis.

Case Study 1: Synthesis of Carotenoids

A study demonstrated the condensation of polyene-aldehydes with this compound to synthesize carotenoidal compounds. This research showcased its utility in producing complex organic molecules from simpler precursors, highlighting its role in organic synthesis .

Case Study 2: Electrolytic Solutions in Battery Technology

Research has indicated that adding this compound to electrolytic solutions enhances the performance of lithium secondary batteries. The compound was tested at various concentrations, showing promising results in improving the electrolyte's stability and efficiency .

Comparative Applications Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for hexamethylene diamine | Essential for nylon production |

| Material Science | Development of polymers | Enhanced material properties |

| Pharmaceuticals | Building block for bioactive compounds | Useful in drug synthesis |

| Chemical Research | Studies on reaction mechanisms | Insights into synthetic pathways |

作用機序

The mechanism of action of 1,4-dicyano-2-butene involves its ability to undergo various chemical reactions due to the presence of cyano groups. These groups can participate in nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

類似化合物との比較

- 1,4-Dibromo-2-butene

- 1,4-Dichloro-2-butene

- Cyanoacetaldehyde

Comparison: 1,4-Dicyano-2-butene is unique due to its two cyano groups, which provide it with distinct reactivity compared to other similar compounds. For example, 1,4-dibromo-2-butene and 1,4-dichloro-2-butene are primarily used as intermediates in halogenation reactions, while cyanoacetaldehyde is used in oxidation reactions .

生物活性

1,4-Dicyano-2-butene (DCB) is a synthetic organic compound notable for its unique chemical structure and reactivity, which has attracted attention in various fields, including organic synthesis and material science. This article explores the biological activity of DCB, detailing its synthesis, reactivity, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a conjugated diene system with two cyano groups at the 1 and 4 positions. This structure allows for significant electron delocalization, contributing to its reactivity. The compound can be synthesized through the condensation of acrylonitrile with malononitrile in the presence of a base catalyst:

Biological Activity Overview

While this compound is primarily recognized for its synthetic utility, its biological activity has been explored in limited studies. The following sections summarize key findings regarding its biological interactions.

Toxicity and Safety Profile

DCB is classified as a potential irritant and toxic compound due to the presence of cyano groups, which can lead to cyanide poisoning upon exposure. Its flammability and reactivity with strong oxidizing agents necessitate careful handling in laboratory settings .

Reactivity Studies

Research indicates that DCB can undergo various reactions due to its unique structure. For instance, it can participate in cycloaddition reactions and polymerization processes. One study highlighted its role in synthesizing carotenoid compounds through condensation reactions with polyene-aldehydes . These reactions demonstrate DCB's utility as a building block in organic synthesis.

Case Study 1: Synthesis of Carotenoids

A notable investigation involved the condensation of DCB with different aldehydes to produce carotenoid derivatives. The study reported that DCB effectively reacted with β15-, β17-, β20-, and β22-aldehydes, leading to various condensation products. The resulting compounds were characterized using spectroscopic methods, confirming the successful incorporation of DCB into complex organic structures .

Case Study 2: Interaction with Biological Macromolecules

Another area of interest is the interaction of DCB with biological macromolecules. While specific studies on DCB's biological effects are sparse, related compounds have shown that dicyanoalkenes can interact with proteins and nucleic acids, potentially influencing biological pathways. These interactions warrant further investigation to elucidate any therapeutic or toxicological implications .

Comparative Analysis with Related Compounds

To better understand the significance of DCB within its chemical class, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,4-Dicyano-1-butene | Dicyanoalkenes | Similar reactivity but different cyano group position. |

| 1,8-Dicyano-4-octene | Dicyanoalkenes | Longer carbon chain; used in polymerization processes. |

| 1,4-Dichloro-2-butene | Dihaloalkenes | Halogenated version; precursor for cyanide derivatives. |

This table illustrates how variations in structure can influence reactivity and potential applications.

特性

CAS番号 |

1119-85-3 |

|---|---|

分子式 |

C6H6N2 |

分子量 |

106.13 g/mol |

IUPAC名 |

(Z)-hex-3-enedinitrile |

InChI |

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1- |

InChIキー |

BSVZXPLUMFUWHW-UPHRSURJSA-N |

SMILES |

C(C=CCC#N)C#N |

異性体SMILES |

C(/C=C\CC#N)C#N |

正規SMILES |

C(C=CCC#N)C#N |

Key on ui other cas no. |

18715-38-3 1119-85-3 |

物理的記述 |

Tan crystalline solid; [MSDSonline] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key reactions 1,4-Dicyano-2-butene participates in?

A1: this compound readily reacts with transition metal complexes. For instance, it reacts with rhodium and iridium complexes to form dinuclear metal complexes bridged by cyanide groups []. Additionally, it serves as a reagent in the synthesis of carotenoidal compounds by condensing with polyene-aldehydes [].

Q2: Can this compound be used to synthesize other valuable compounds?

A2: Yes, this compound acts as a precursor for cyanoacetaldehyde production through ozonolysis []. This reaction pathway highlights its utility in organic synthesis.

Q3: How is this compound characterized structurally?

A3: While the provided abstracts don't detail specific spectroscopic data, they indicate characterization using techniques like ¹H-NMR, ¹³C-NMR, and infrared spectroscopy []. These techniques provide information about the compound's structure, bonding, and functional groups.

Q4: Are there any studies on the kinetics of reactions involving this compound?

A4: Yes, research exists on the proton transfer kinetics of this compound. Specifically, studies have investigated the general base-catalyzed detritiation of this compound-1-t in aqueous solutions [].

Q5: What are the potential applications of this compound in materials science?

A5: The provided abstracts primarily focus on synthetic and chemical aspects. Further research is needed to explore potential applications in materials science.

Q6: Are there any established methods for preparing this compound?

A6: The literature describes a method for producing this compound by reacting 1,2-dihalo-3-butene or 1,4-dihalo-2-butene with hydrocyanic acid []. This suggests a potential synthetic route for its preparation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。